molecular formula C12H15N3O4S B2985139 Methyl 5-methyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate CAS No. 956791-18-7

Methyl 5-methyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate

Cat. No. B2985139
CAS RN: 956791-18-7
M. Wt: 297.33
InChI Key: FBYITEXJZGGTGG-UHFFFAOYSA-N
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Description

“Methyl 5-methyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate” is a chemical compound with the molecular formula C12H15N3O4S and a molecular weight of 297.33. It is a thiophene derivative, which is a class of compounds that have been of interest to scientists due to their potential biological activity .


Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 5-methyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate” are not detailed in the available resources. Thiophene derivatives, in general, can undergo a variety of chemical reactions, depending on the functional groups present .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, such as the compound , have been extensively studied for their anticancer properties. They are known to exhibit activity against a variety of cancer cell lines. The incorporation of the thiophene moiety into drug molecules can enhance their efficacy and selectivity towards cancerous cells .

Organic Electronics: Semiconductors

The thiophene ring is a critical component in the development of organic semiconductors. These materials are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electronic properties of thiophene derivatives make them suitable for use in these applications .

Material Science: Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. They protect metals and alloys from corrosive processes, which is essential for extending the life of materials used in various industries .

Pharmaceutical Applications: Anti-inflammatory Drugs

Thiophene compounds are known to possess anti-inflammatory properties. They form the basis for several nonsteroidal anti-inflammatory drugs (NSAIDs), providing relief from pain and inflammation without the side effects associated with steroids .

Antimicrobial Activity

Research has shown that thiophene derivatives can be potent antimicrobial agents. They are effective against a range of bacteria and fungi, which makes them valuable in the development of new antibiotics and antifungal medications .

Neuropharmacology: Anti-anxiety and Anti-psychotic

Thiophene derivatives are also explored for their neuropharmacological effects. Some compounds have shown promise as anti-anxiety and anti-psychotic agents, potentially leading to new treatments for mental health disorders .

Enzyme Inhibition: Kinase Inhibitors

In the field of enzyme inhibition, thiophene derivatives have been identified as potential kinase inhibitors. Kinases are enzymes that play a crucial role in signal transduction and cell regulation, and their inhibition can be therapeutic in diseases like cancer .

Cardiovascular Research: Anti-arrhythmic Effects

Lastly, thiophene derivatives are being investigated for their cardiovascular effects, particularly their anti-arrhythmic properties. They may help in managing irregular heartbeats and could be incorporated into treatments for heart conditions .

Future Directions

Thiophene derivatives, including “Methyl 5-methyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate”, continue to be an area of interest for scientists due to their potential biological activity . Future research may focus on further exploring the synthesis, properties, and potential applications of these compounds.

properties

IUPAC Name

methyl 5-methyl-2-[(2-methyl-5-oxopyrazolidine-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-6-4-7(12(18)19-3)11(20-6)13-10(17)8-5-9(16)14-15(8)2/h4,8H,5H2,1-3H3,(H,13,17)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYITEXJZGGTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C2CC(=O)NN2C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate

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